Dapsone-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-SBAVNFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-19-1 | |

| Record name | 287476-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dapsone-15N2 chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Dapsone-15N2

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.

Chemical Identity and Structure

This compound is an isotopically labeled form of Dapsone, where the two nitrogen atoms in the amino groups are replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.

IUPAC Name: 4-(4-(¹⁵N)azanylphenyl)sulfonyl(¹⁵N)aniline[1]

Synonyms:

-

DADPS-15N2[2]

-

DDS-15N2[2]

-

Avlosulfon-15N2[2]

-

4,4'-sulfonyldianiline-15N[3]

-

4,4'-Sulfonylbisbenzeneamine-15N2[2]

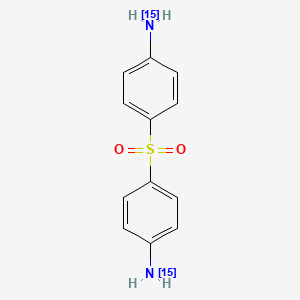

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | [3][4] |

| Molecular Weight | 250.29 g/mol | [1][2][3][4] |

| Accurate Mass | 250.05601859 Da | [1] |

| CAS Number | 287476-19-1 | [1][2][3][4] |

| Appearance | White to slightly off-white solid (Inferred from Dapsone) | |

| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [5] |

| Storage | 2-8°C Refrigerator | [2] |

Experimental Protocols and Analytical Methodologies

Several analytical methods are employed for the quantification and characterization of Dapsone and its labeled analogues.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A simple and accurate RP-HPLC method has been developed for the analysis of Dapsone, which is applicable to this compound.[6]

Methodology:

-

Column: C18 (250 mm × 4.6 mm, 5 μm)[6]

-

Mobile Phase: Methanol:Water (70:30 v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Detection Wavelength: 295 nm[6]

-

Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of the standard in 100 mL of methanol. Working standards are prepared by serial dilution to achieve concentrations ranging from 5–50 µg/mL.[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive UPLC-MS/MS method is used for the quantification of Dapsone in human plasma, where a deuterated standard (Dapsone-d8) is often used. This compound can serve a similar purpose as an internal standard.

Sample Preparation and Extraction Workflow:

Caption: UPLC-MS/MS Sample Preparation Workflow.

Experimental Details:

-

Internal Standard: A working solution of this compound would be prepared.

-

Extraction: Solid Phase Extraction (SPE) is employed for sample clean-up.[7]

-

Chromatography: UPLC is used for separation.

-

Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.

Spectrophotometry

A simple spectrophotometric method involves the diazotization of Dapsone followed by a coupling reaction to produce a colored product that can be quantified.[8]

Methodology:

-

A standard solution of Dapsone is prepared in 0.1 N hydrochloric acid.

-

To an aliquot of the standard solution, 1 mL of 0.1 N HCl and 1 mL of a cold 0.1 N sodium nitrite solution are added and allowed to stand for 5 minutes at 0-5°C for diazotization.[8]

-

1 mL of a 1:10 ammonia-water solution is then added, which results in the formation of a yellow-colored solution.[8]

-

The absorbance of the solution is measured at the wavelength of maximum absorption, which is 445 nm.[8]

-

The concentration is determined using a calibration curve prepared with known concentrations of the standard. Beer's law is obeyed in the concentration range of 0.2-0.6 mg/mL.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analytical methods described.

Table 1: RP-HPLC Method Parameters

| Parameter | Value |

| Linearity Range | 5–50 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Retention Time | ~4.5 ± 0.2 minutes |

| Precision (RSD) | < 2% |

Data from studies on unlabeled Dapsone, applicable to this compound.[6]

Table 2: Spectrophotometric Method Parameters

| Parameter | Value |

| Wavelength of Max. Absorbance (λmax) | 445 nm |

| Linearity Range (Beer's Law) | 0.2-0.6 mg/mL |

Data from studies on unlabeled Dapsone, applicable to this compound.[8]

Applications

This compound is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Dapsone in biological matrices.[2][7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. It is also a critical tool in metabolic studies to trace the metabolic fate of Dapsone.

References

- 1. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]

- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. isca.me [isca.me]

- 8. asianpubs.org [asianpubs.org]

Technical Guide: Dapsone-15N2 (CAS: 287476-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone-15N2 is the isotopically labeled form of Dapsone, a sulfone antibiotic with well-established antibacterial and anti-inflammatory properties.[1][2] The incorporation of the stable isotope, ¹⁵N, makes this compound an invaluable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Dapsone

| Property | This compound | Dapsone |

| CAS Number | 287476-19-1[3][4] | 80-08-0[5] |

| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S[3][6] | C₁₂H₁₂N₂O₂S[5] |

| Molecular Weight | 250.29 g/mol [3][6] | 248.30 g/mol [5] |

| Exact Mass | 250.05601859 Da[3] | 248.06194880 Da[5] |

| Appearance | Not specified (likely a white to creamy-white crystalline powder) | Odorless white or creamy-white crystalline powder[1] |

| Melting Point | Not available | 175-176 °C[5] |

| Solubility | Not available | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid; practically insoluble in water.[5] |

| IUPAC Name | 4-(4-(¹⁵N)azanylphenyl)sulfonyl(¹⁵N)aniline[3] | 4-(4-aminophenyl)sulfonylaniline[5] |

Mechanism of Action

Dapsone exhibits a dual mechanism of action, contributing to its antibacterial and anti-inflammatory effects.

Antibacterial Action: Inhibition of Dihydropteroate Synthase

As an antibacterial agent, dapsone is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a crucial precursor for nucleotide synthesis.[8] This disruption of the folate pathway inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[7]

Anti-inflammatory Action: Inhibition of Myeloperoxidase

Dapsone's anti-inflammatory properties are primarily attributed to its ability to inhibit the neutrophil enzyme myeloperoxidase (MPO).[1][2][9] MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1] By arresting MPO in an inactive state, dapsone prevents the accumulation of HOCl, thereby reducing tissue damage during inflammatory responses.[1]

Experimental Protocols

The following are representative experimental protocols for assays relevant to the study of Dapsone. These methods, while described for unlabeled Dapsone, are directly applicable to this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.

Materials:

-

Dihydropteroate synthase (DHPS)

-

p-Aminobenzoic acid (PABA)

-

7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

This compound (or Dapsone) stock solution

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PABA, DHPP, DHFR, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding DHPS to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value of this compound by plotting the reaction rate against the inhibitor concentration.

Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Dapsone on MPO activity.

Materials:

-

Purified human myeloperoxidase (MPO)

-

Hydrogen peroxide (H₂O₂)

-

Chloride source (e.g., NaCl)

-

Taurine

-

This compound (or Dapsone) stock solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagent for hypochlorous acid (e.g., Amplex Red)

-

96-well microplate

-

Fluorometer or spectrophotometer

Procedure:

-

In a 96-well plate, prepare a reaction mixture containing assay buffer, MPO, and taurine.

-

Add various concentrations of this compound to the wells. Include a control without the inhibitor.

-

Initiate the reaction by adding H₂O₂ and the chloride source.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence or absorbance to quantify the amount of hypochlorous acid produced.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in various matrices.

Table 2: HPLC Method Parameters for Dapsone Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Methanol:Water (70:30, v/v) | 10 mM Ammonium Acetate (pH 3):Methanol (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 295 nm | 295 nm |

| Injection Volume | 20 µL | 10 µL |

| Column Temperature | Ambient | Ambient |

Signaling Pathways

Dapsone's interaction with neutrophils extends beyond MPO inhibition, affecting various signaling pathways involved in inflammation.

Applications in Research

This compound is a powerful tool for:

-

Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dapsone without the use of radioactive isotopes.

-

Metabolite identification: Aiding in the identification of novel metabolites by mass spectrometry.

-

Quantitative bioanalysis: Serving as an ideal internal standard for LC-MS/MS assays to accurately quantify dapsone in biological matrices.

-

Mechanism of action studies: Investigating the binding and interaction of dapsone with its molecular targets.

Conclusion

This compound provides researchers with a stable, non-radioactive labeled version of a clinically important drug. Its application in advanced analytical and research methodologies can significantly contribute to a deeper understanding of dapsone's pharmacology and the development of new therapeutic strategies. This guide offers a foundational resource for professionals working with this valuable research compound.

References

- 1. Dapsone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 3. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Dapsone-15N2 - Physical and Chemical Properties

This technical guide provides an in-depth overview of the core physical and chemical properties of Dapsone-15N2, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and includes detailed experimental methodologies and key signaling pathways.

Physical and Chemical Properties

This compound is the isotopically labeled form of Dapsone, containing two nitrogen-15 atoms. While specific experimental data for the labeled compound is limited, the following tables summarize the known properties of this compound and its unlabeled counterpart, Dapsone. The properties of unlabeled Dapsone are considered a close approximation.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-[(4-aminophenyl)sulfonyl]aniline-15N2 | N/A |

| Molecular Formula | C₁₂H₁₂15N₂O₂S | N/A |

| Molecular Weight | 250.29 g/mol | N/A |

| CAS Number | 287476-19-1 | N/A |

Table 2: Physical Properties of Unlabeled Dapsone

| Property | Value | Source |

| Melting Point | 175-176 °C | [1] |

| Appearance | White or creamy-white crystalline powder | [2] |

| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [1] |

Table 3: Spectral Data of Unlabeled Dapsone

| Technique | Key Data Points | Source |

| ¹H-NMR | Spectra available in DMSO-d6. | [3] |

| ¹³C-NMR | Spectral data available. | [4] |

| Infrared (IR) | Characteristic peaks for N-H, S=O, and aromatic C-H bonds. | [5] |

| Mass Spectrometry | Mass spectrum data available. | [6] |

Note: The spectral data provided is for unlabeled Dapsone and should be used as a reference. The presence of 15N isotopes in this compound will result in different splitting patterns and chemical shifts in NMR spectroscopy and a different molecular ion peak in mass spectrometry.

Experimental Protocols

General Synthesis of Dapsone

Materials:

-

4-acetamidobenzenesulfonyl chloride

-

15N-aniline

-

Pyridine

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Coupling Reaction: Dissolve 15N-aniline in pyridine. To this solution, slowly add 4-acetamidobenzenesulfonyl chloride while maintaining the temperature below 40°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Add the reaction mixture to a solution of hydrochloric acid to precipitate the N-acetylated intermediate. Filter the precipitate and wash with water.

-

Deacetylation: Reflux the N-acetylated intermediate in a solution of sodium hydroxide in aqueous ethanol for several hours.

-

Purification: Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the this compound product. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method can be used for the analysis of Dapsone.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm.

-

Concentration Range: Linearity is typically observed in the range of 5–50 μg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method can be employed for quantification in biological matrices.

-

Chromatographic Separation: UPLC with a suitable column.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

Signaling Pathways

Dapsone exhibits a dual mechanism of action, encompassing both antibacterial and anti-inflammatory effects.

Antibacterial Mechanism: Inhibition of Folate Synthesis

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By competing with the natural substrate, para-aminobenzoic acid (PABA), Dapsone blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth.

Caption: Dapsone's antibacterial mechanism of action.

Anti-inflammatory Mechanism: Inhibition of Neutrophil and Myeloperoxidase Activity

Dapsone's anti-inflammatory properties are attributed to its ability to interfere with neutrophil function. It inhibits the myeloperoxidase-H2O2-halide system, thereby reducing the production of cytotoxic reactive oxygen species. Dapsone also inhibits neutrophil chemotaxis and adherence.

Caption: Dapsone's anti-inflammatory mechanism of action.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Process for the synthesis of dapsone and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis of nitrogen-15-labelled primary amines via organoborane reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]

Dapsone-15N2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Application of Dapsone-15N2 as a Stable Isotope in Research and Development

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades.[1] Its therapeutic applications have since expanded to include a variety of dermatological conditions, such as dermatitis herpetiformis and acne vulgaris, as well as for the prevention of opportunistic infections in immunocompromised individuals.[2] Dapsone exerts its antimicrobial effects by inhibiting folic acid synthesis in susceptible bacteria, acting as a competitive antagonist of para-aminobenzoic acid (PABA).[1] Beyond its antibacterial properties, dapsone also possesses significant anti-inflammatory and immunomodulatory effects.[3]

In the realm of drug development and clinical pharmacology, the use of stable isotope-labeled compounds is indispensable for accurate bioanalysis. This compound is a stable isotope-labeled variant of dapsone, where two ¹⁴N atoms are replaced with ¹⁵N atoms. This isotopic enrichment provides a distinct mass shift without altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of dapsone and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its application in experimental protocols, and its role in advancing our understanding of dapsone's pharmacology.

Physicochemical Properties

The fundamental physicochemical properties of Dapsone and its stable isotope-labeled counterpart, this compound, are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Dapsone | This compound | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂¹⁵N₂O₂S | [4] |

| Molecular Weight | ~248.30 g/mol | ~250.29 g/mol | [4] |

| Appearance | White to creamy-white crystalline powder | Not specified, expected to be similar to Dapsone | |

| Solubility | Practically insoluble in water; Soluble in alcohol, acetone, and dilute mineral acids | Not specified, expected to be similar to Dapsone | [5] |

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dapsone is critical for optimizing its therapeutic use and minimizing adverse effects. Stable isotopes like this compound are invaluable tools in these pharmacokinetic studies.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Bioavailability | 70-80% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 2-8 hours | [7] |

| Protein Binding | 70-90% | [8] |

| Volume of Distribution | 1.5 L/kg | [8] |

| Elimination Half-life | 20-30 hours | [6] |

| Major Metabolites | Monoacetyldapsone (MADDS), Dapsone hydroxylamine (DDS-NOH) | [8] |

| Primary Route of Elimination | Renal excretion of metabolites | [7] |

Dapsone undergoes significant metabolism in the liver, primarily through two pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine (DDS-NOH). The latter metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia. The rate of N-acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.

Mechanism of Action

Dapsone's therapeutic effects are attributed to its dual antimicrobial and anti-inflammatory properties.

Antimicrobial Action

As a structural analog of PABA, dapsone competitively inhibits dihydropteroate synthase, an enzyme essential for the synthesis of dihydrofolic acid in bacteria and protozoa. This disruption of the folate pathway ultimately inhibits nucleic acid synthesis, leading to a bacteriostatic effect.

Anti-inflammatory Action

The anti-inflammatory mechanism of dapsone is not fully elucidated but is known to involve the inhibition of neutrophil myeloperoxidase. This enzyme is responsible for producing hypochlorous acid, a potent oxidizing agent that contributes to tissue damage during inflammation. By inhibiting myeloperoxidase, dapsone reduces this inflammatory damage.

Experimental Protocols Utilizing this compound

General Workflow for Quantification of Dapsone in Biological Samples

The following workflow outlines the typical steps involved in using this compound as an internal standard for the quantification of dapsone in plasma or other biological matrices.

Detailed Methodological Steps

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Dapsone of known concentration.

-

Prepare a stock solution of this compound of known concentration.

-

Create a series of calibration standards by spiking blank biological matrix with known concentrations of Dapsone.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the biological sample (calibration standards, QC samples, and unknown samples), add a fixed amount of the this compound internal standard solution.

-

Perform sample clean-up to remove interfering substances. Common techniques include:

-

Protein Precipitation: Addition of a solvent like acetonitrile or methanol to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Extraction of the analyte and internal standard into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Passing the sample through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

-

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate Dapsone and this compound from other sample components using a suitable column (e.g., C18) and mobile phase gradient.

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions for Dapsone and this compound and monitoring specific product ions after collision-induced dissociation.

-

The mass transition for Dapsone is typically m/z 249.1 → 156.1.

-

The mass transition for this compound would be m/z 251.1 → 158.1 (assuming a +2 Da shift).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Dapsone to the peak area of this compound against the concentration of the Dapsone calibration standards.

-

Determine the concentration of Dapsone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Drug Development

The use of this compound is critical in various stages of drug development:

-

Preclinical Pharmacokinetic Studies: To accurately determine the ADME properties of dapsone in animal models.

-

Clinical Pharmacokinetic Studies: To characterize the pharmacokinetic profile of dapsone in humans, including bioavailability, bioequivalence, and food-effect studies.

-

Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of dapsone.

-

Therapeutic Drug Monitoring (TDM): To personalize dapsone dosage regimens by maintaining plasma concentrations within the therapeutic window, thereby optimizing efficacy and minimizing toxicity.

Conclusion

This compound serves as an essential tool for the precise and accurate quantification of dapsone in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental to conducting reliable pharmacokinetic, bioavailability, and bioequivalence studies. While direct literature on this compound applications is sparse, the well-established methodologies for other stable isotope-labeled analogs of dapsone provide a clear framework for its implementation. For researchers and drug development professionals, this compound is a key enabling technology for advancing the understanding and clinical application of dapsone.

References

- 1. omsynth.com [omsynth.com]

- 2. Innovative use of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11337939B2 - Dapsone formulations and methods of using same - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioavailability of dapsone on oral administration of Dapsomine--a comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and characterization of a new oral dapsone nanoemulsion system: permeability and in silico bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]

Dapsone-15N2: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the essential components found in a Certificate of Analysis (CoA) for Dapsone-15N2. This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. Understanding the data and methodologies presented in its CoA is paramount for ensuring the quality, identity, and purity of the material, thereby guaranteeing the integrity of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for this compound. These values are critical for assessing the suitability of the labeled compound for its intended research application.

Table 1: Identification and Physical Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 287476-19-1 | 287476-19-1 |

| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | C₁₂H₁₂¹⁵N₂O₂S |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol |

| Appearance | White to off-white solid | Conforms |

| Melting Point | 175-181 °C | 178 °C |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹⁵N | 99.7 atom % ¹⁵N |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are fundamental to the quality control and certification of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 70:30 v/v) is prepared. The mobile phase may be acidified slightly with formic acid to improve peak shape.

-

Standard and Sample Preparation: A standard solution of this compound is prepared at a known concentration in the mobile phase. The test sample is also dissolved in the mobile phase to a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 295 nm

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the isotopic enrichment of ¹⁵N in the this compound molecule.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Infusion and Ionization: The sample solution is directly infused into the mass spectrometer's ionization source.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion.

-

Data Analysis: The relative intensities of the ion corresponding to this compound (with two ¹⁵N atoms) and the ion corresponding to Dapsone containing one or zero ¹⁵N atoms are measured.

-

Calculation: The isotopic enrichment is calculated based on the relative abundances of these isotopic peaks.

¹H-NMR Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆).

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in the deuterated solvent.

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum of Dapsone or to the expected pattern based on its known structure. The absence of unexpected signals confirms the identity and structural integrity of the compound.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the analysis and use of this compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Simplified metabolic pathway of Dapsone.

Caption: Logical relationship of quality attributes to experimental integrity.

Commercial Suppliers of Dapsone-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dapsone-15N2, a stable isotope-labeled version of the antibacterial and anti-inflammatory drug Dapsone. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative assays.

Introduction to this compound

This compound is a synthetic analog of Dapsone where both nitrogen atoms in the aminophenyl groups have been replaced with the stable isotope Nitrogen-15 (¹⁵N). This isotopic labeling provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods. The primary applications of this compound include its use as an internal standard for the accurate quantification of Dapsone in biological matrices and as a tracer in studies investigating the metabolism and pharmacokinetics of the parent drug.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical reference standards. The following table summarizes the key information for some of the identified commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| LGC Standards | This compound | 287476-19-1 | C₁₂H₁₂¹⁵N₂O₂S | 250.29 | Offered as a neat chemical.[1] |

| Pharmaffiliates | This compound | 287476-19-1 | C₁₂H₁₂¹⁵N₂O₂S | 250.29 | Listed as a pharmaceutical standard and stable isotope.[2][3] |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Listed as a ¹⁵N labeled Dapsone.[4] |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in the table below, based on information available from public databases.

| Property | Value | Source |

| CAS Number | 287476-19-1 | PubChem[5] |

| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | PubChem[5] |

| Molecular Weight | 250.29 g/mol | PubChem[5] |

| IUPAC Name | 4-[4-(¹⁵N)aminophenyl]sulfonyl-(¹⁵N)aniline | PubChem[5] |

Quality Specifications

While specific Certificates of Analysis for this compound were not publicly available at the time of this review, the quality of such standards is typically assessed based on several key parameters. Researchers should request information on the following from their chosen supplier:

-

Isotopic Purity: The percentage of the compound that is labeled with the ¹⁵N isotope at the specified positions. This is a critical parameter for applications where the labeled compound is used as a tracer or for isotope dilution mass spectrometry.

-

Chemical Purity: The percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. This is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Identity Confirmation: Verification of the chemical structure, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols and Applications

Although specific experimental protocols detailing the use of this compound are not widely published, its primary application is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow for such an application is outlined below.

Logical Workflow for Dapsone Quantification using this compound Internal Standard

Caption: Workflow for quantifying Dapsone using this compound as an internal standard.

Dapsone Metabolism

Dapsone undergoes extensive metabolism in the body, primarily through two pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine. The latter is considered to be responsible for some of the hematological side effects of the drug. This compound can be a valuable tool to trace these metabolic transformations in vivo and in vitro.

Caption: Simplified metabolic pathways of Dapsone.

Conclusion

This compound is a commercially available stable isotope-labeled compound that serves as a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. While this guide provides an overview of its commercial suppliers and potential applications, it is imperative for researchers to obtain detailed product specifications and Certificates of Analysis directly from the vendors to ensure the material's suitability for their specific experimental needs. The provided workflows and diagrams offer a foundational understanding of how this compound can be integrated into experimental designs for the accurate quantification and metabolic investigation of Dapsone.

References

The Role of Dapsone-15N2 in Advancing Dermatological and Systemic Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of Dapsone-15N2, a stable isotope-labeled form of the versatile sulfone antibiotic Dapsone, in modern research. While Dapsone has a long history of therapeutic use in conditions ranging from leprosy to various dermatoses, the application of its isotopically labeled counterpart is crucial for precise and detailed investigation of its metabolic fate, pharmacokinetic profile, and mechanisms of action. This compound serves as an invaluable tool in mass spectrometry-based research, allowing for unambiguous differentiation from endogenous compounds and accurate quantification in complex biological matrices.

Core Applications in Research

The primary application of this compound lies in pharmacokinetic and metabolic studies, where it is used as an internal standard or a tracer. Its use is critical for:

-

Definitive Quantification: Enabling precise measurement of Dapsone and its metabolites in plasma, urine, and tissues by overcoming matrix effects in mass spectrometry.

-

Metabolic Pathway Elucidation: Tracing the biotransformation of Dapsone to its key metabolites, including monoacetyldapsone (MADDS) and dapsone hydroxylamine (DDS-NOH).

-

Bioavailability and Absorption Studies: Accurately determining the extent and rate of drug absorption.[1]

-

Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of Dapsone.

Pharmacokinetic Profile of Dapsone

Understanding the pharmacokinetic parameters of Dapsone is fundamental to its therapeutic application and research. While specific studies utilizing this compound are not extensively published, the established pharmacokinetic data for unlabeled Dapsone provides a solid foundation. This compound would be the ideal tool to refine and further detail these parameters.

Orally administered Dapsone is well-absorbed, with peak plasma concentrations reached within 2 to 8 hours.[2] The drug exhibits a long elimination half-life, averaging around 28 to 30 hours, which allows for once-daily dosing.[2][3]

Table 1: Summary of Dapsone Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~70-80% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [2] |

| Elimination Half-Life (t1/2) | 10 - 50 hours (average ~30 hours) | [2][3] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [2] |

| Protein Binding | 70 - 90% | [2] |

Metabolic Pathways of Dapsone

Dapsone undergoes extensive metabolism primarily in the liver through two main pathways: N-acetylation and N-hydroxylation.[3] The N-acetylation pathway, catalyzed by N-acetyltransferase, produces monoacetyldapsone (MADDS). The N-hydroxylation pathway, mediated by cytochrome P450 enzymes, generates dapsone hydroxylamine (DDS-NOH), a metabolite associated with the drug's hematological side effects.

References

Dapsone-15N2 safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of Dapsone-15N2

Disclaimer: This document provides a summary of safety and handling guidelines for this compound, primarily based on data available for unlabeled Dapsone. The isotopic labeling with 15N is not expected to significantly alter the chemical's toxicological properties; however, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and to conduct a thorough risk assessment before handling this compound. This guide is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a stable isotope-labeled form of Dapsone, a sulfone antibiotic. It is utilized in research, particularly in pharmacokinetic and metabolism studies, to trace and quantify the drug's behavior in biological systems. While the core chemical structure and, presumably, the primary toxicological profile are identical to Dapsone, careful handling is paramount due to its classification as a hazardous substance. This guide synthesizes available safety data and provides protocols for the safe handling of this compound.

Hazard Identification and Classification

Dapsone is classified as harmful if swallowed and is suspected of causing genetic defects, causing damage to organs through prolonged or repeated exposure, and being very toxic to aquatic life with long-lasting effects.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |

| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3][4] |

Toxicological Data

The primary toxicological concerns associated with Dapsone exposure are hematological effects, including methemoglobinemia and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5]

Quantitative Toxicological Data

| Parameter | Value | Species | Route | Reference |

| NOAEL (No Observed Adverse Effect Level) | > 3 - < 30 mg/kg | Rat | Oral (90 days) | |

| Embryocidal Effect Dose | 75 mg/kg/day | Rat | Oral | [6][7] |

| Embryocidal Effect Dose | 150 mg/kg/day | Rabbit | Oral | [6][7] |

| LC50 (Lethal Concentration, 50%) | > 100 mg/L | Carp | - |

Experimental Protocols

General Protocol for Handling this compound in a Research Setting

-

Risk Assessment: Before any handling, conduct a specific risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and the potential for exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4]

-

Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersal.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

-

Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4]

-

Decontamination: Clean all work surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., alcohol) followed by a detergent solution.[1]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor.[1]

-

If Inhaled: Move to fresh air. If symptoms develop, seek medical attention.[1]

-

In Case of Skin Contact: Remove contaminated clothing and rinse the affected area with water.[1]

-

In Case of Eye Contact: Rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Visualizations

References

- 1. westliberty.edu [westliberty.edu]

- 2. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. DailyMed - DAPSONE gel [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. tga.gov.au [tga.gov.au]

Methodological & Application

Application Note: High-Throughput Analysis of Dapsone in Human Plasma Using Dapsone-¹⁵N₂ as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of dapsone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dapsone-¹⁵N₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation involves a straightforward solid-phase extraction (SPE) or protein precipitation, followed by a rapid chromatographic separation. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies of dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and for the prevention of Pneumocystis pneumonia in immunocompromised individuals.[1][2] Accurate and reliable quantification of dapsone in biological matrices is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as Dapsone-¹⁵N₂, which co-elutes with the analyte and has nearly identical chemical and physical properties, is critical for correcting for any analyte loss during sample preparation and ionization variability in the mass spectrometer.[3]

Experimental

Materials and Reagents

-

Dapsone and Dapsone-¹⁵N₂ reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (K₂EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml)[3] or protein precipitation reagents.

Stock and Working Solutions

-

Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dapsone in methanol.

-

Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dapsone-¹⁵N₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the dapsone stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[3] Prepare a working solution of the internal standard at a suitable concentration (e.g., 3000 ng/mL).[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution to all samples except for the blank, to which 50 µL of diluent is added.[3]

-

Vortex the samples briefly.

-

Add 200 µL of 5mM ammonium acetate and vortex again.[3]

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC-grade water.[3]

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.[3]

-

Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).[3]

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

Figure 1. Solid-Phase Extraction Workflow for Dapsone Analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Column | Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | 15% B, linear to 80% B in 8 min[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | Ambient[4] |

| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | ESI+[4] |

| Gas Temperature | 325 °C[4] |

| Gas Flow | 10 L/min[4] |

| Nebulizer | 50 psi[4] |

| Sheath Gas Temperature | 400 °C[4] |

| Sheath Gas Flow | 12 L/min[4] |

| Capillary Voltage | 4500 V[4] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Dapsone | 249.1 | 92 | 125 | 24 |

| Dapsone | 249.1 | 108 | 125 | 20 |

| Dapsone-¹⁵N₂ | 251.1 | 94 | 125 | 24 |

| Dapsone-¹⁵N₂ | 251.1 | 110 | 125 | 20 |

Note: MRM transitions for Dapsone-¹⁵N₂ are predicted based on the stable isotope label and may require empirical optimization.

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 5.000 to 3000.000 ng/mL for dapsone in human plasma.[3] The correlation coefficient (R²) was typically ≥ 0.999.

| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |

| Dapsone | 5.000 - 3000.000 | y = 5985.61x − 3.53[4] | 0.9998[4] |

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results were within the acceptable limits as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 15.0 | < 15% | 85-115% | < 15% | 85-115% |

| MQC | 1500 | < 15% | 85-115% | < 15% | 85-115% |

| HQC | 2400 | < 15% | 85-115% | < 15% | 85-115% |

Note: The table represents typical acceptance criteria.

Recovery

The extraction recovery of dapsone and the internal standard was consistent and reproducible across the different QC levels.

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Dapsone | 88.9[4] | 96.5[4] | 92.8[4] |

| IS | >85% | >85% | >85% |

Note: Recovery data for Dapsone is from a study on bovine muscle but is representative.[4] IS recovery is a typical expected value.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of dapsone in human plasma. The use of Dapsone-¹⁵N₂ as an internal standard ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure allows for high-throughput analysis, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies.

Protocol: Quantification of Dapsone in Human Plasma by LC-MS/MS

This protocol details the steps for the quantification of dapsone in human plasma using Dapsone-¹⁵N₂ as an internal standard.

Preparation of Solutions

1.1. Dapsone Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of dapsone reference standard.

- Dissolve in 10 mL of methanol in a volumetric flask.

1.2. Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of Dapsone-¹⁵N₂.

- Dissolve in 10 mL of methanol in a volumetric flask.

1.3. Calibration Standards and Quality Control (QC) Samples:

- Prepare working solutions of dapsone by serially diluting the stock solution with methanol:water (50:50, v/v).

- Spike blank human plasma with the dapsone working solutions to achieve the desired concentrations for the calibration curve and QC samples.

1.4. IS Working Solution (e.g., 3000 ng/mL):

- Dilute the IS stock solution with methanol:water (50:50, v/v) to the final working concentration.[3]

Sample Preparation (SPE)

2.1. Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples. 2.2. Add 200 µL of the respective plasma sample to each tube. 2.3. Add 50 µL of the IS working solution to all tubes except the blank. Add 50 µL of diluent to the blank.[3] 2.4. Vortex each tube for 10 seconds. 2.5. Add 200 µL of 5mM ammonium acetate to each tube and vortex for 10 seconds.[3] 2.6. Condition an SPE cartridge for each sample by passing 1 mL of methanol followed by 1 mL of water. 2.7. Load the entire sample mixture onto the conditioned SPE cartridge. 2.8. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. 2.9. Elute the analytes with 1 mL of 70:30 acetonitrile:5mM ammonium acetate into a clean collection tube. 2.10. Transfer the eluate to an autosampler vial.

LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters outlined in the "LC-MS/MS Conditions" and "MRM Transitions" tables in the application note. 3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.3. Start the sequence run.

Data Processing

4.1. Integrate the peak areas for dapsone and Dapsone-¹⁵N₂ for all samples. 4.2. Calculate the peak area ratio (Dapsone peak area / Dapsone-¹⁵N₂ peak area). 4.3. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentrations of dapsone in the QC and unknown samples from the calibration curve.

Figure 2. Logical Flow for Dapsone Quantification using an Internal Standard.

References

Application Note: Quantification of Dapsone in Human Plasma by LC-MS/MS using a Novel Dapsone-¹⁵N₂ Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Dapsone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dapsone-¹⁵N₂, to ensure high accuracy and precision. A simple and efficient solid-phase extraction (SPE) procedure is utilized for sample cleanup, followed by rapid chromatographic separation on a C18 column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Dapsone in a biological matrix.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and for the prophylaxis of Pneumocystis jirovecii pneumonia. Accurate monitoring of Dapsone plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential dose-related side effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and variability in sample processing and instrument response. This application note describes a validated LC-MS/MS method for the quantification of Dapsone in human plasma, utilizing Dapsone-¹⁵N₂ as the internal standard.

Experimental

Materials and Reagents

-

Dapsone (analytical standard)

-

Dapsone-¹⁵N₂ (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml or equivalent)[1]

Instrumentation

-

A sensitive, rapid, and simple Liquid Chromatography Mass Spectrometric method is required.[1]

-

A UPLC system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

Preparation of Solutions

-

Dapsone Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of Dapsone and dissolve it in 5.0 mL of methanol.[1]

-

Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of Dapsone-¹⁵N₂ and dissolve it in 1.0 mL of methanol.

-

Dapsone Working Solutions: Prepare working solutions by serial dilution of the Dapsone stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.[1]

-

IS Working Solution (3000 ng/mL): Dilute the Dapsone-¹⁵N₂ stock solution with methanol:water (50:50, v/v) to a final concentration of 3000 ng/mL.[1]

-

5mM Ammonium Acetate: Dissolve an appropriate amount of ammonium acetate in ultrapure water.

Experimental Protocols

Sample Preparation

The sample preparation is performed using a solid-phase extraction (SPE) method.[1]

-

Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.

-

Vortex the samples to ensure homogeneity.[1]

-

Aliquot 200 µL of plasma into pre-labeled vials.[1]

-

Add 50 µL of the IS Working Solution (3000 ng/mL of Dapsone-¹⁵N₂) to each vial, except for the blank sample. To the blank sample, add 50 µL of the diluent (methanol:water, 50:50, v/v).[1]

-

Vortex the samples for a few seconds.[1]

-

Add 200 µL of 5mM Ammonium Acetate solution to all samples and vortex again.[1]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[1]

-

Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridges.[1]

-

Washing: Wash the cartridges with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water.[1]

-

Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[1]

-

Transfer the eluate into autosampler vials for LC-MS/MS analysis.[1]

Caption: Workflow for Plasma Sample Preparation and Analysis.

LC-MS/MS Method

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

The MRM transitions for Dapsone are well-established. For Dapsone-¹⁵N₂, the precursor ion will be shifted by +2 m/z. The product ions are expected to be similar to those of unlabeled Dapsone.

-

Data Presentation

Calibration Curve

The method was linear over the concentration range of 5.000 to 3000.000 ng/mL for Dapsone in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of Dapsone to Dapsone-¹⁵N₂ against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Dapsone | 5.000 - 3000.000 | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LQC | 15.0 | < 15% | < 15% | ± 15% | ± 15% |

| MQC | 1500.0 | < 15% | < 15% | ± 15% | ± 15% |

| HQC | 2500.0 | < 15% | < 15% | ± 15% | ± 15% |

Recovery

The extraction recovery of Dapsone and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |

| Dapsone | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible |

| Dapsone-¹⁵N₂ | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible |

Signaling Pathways and Logical Relationships

Caption: Logical Flow of the Bioanalytical Method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of Dapsone in human plasma. The use of the stable isotope-labeled internal standard, Dapsone-¹⁵N₂, ensures the integrity of the results by compensating for potential matrix effects and procedural variations. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in a research setting.

References

Application of Dapsone-15N2 in Pharmacokinetic Studies of Dapsone

Application Note & Protocol

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with both antimicrobial and anti-inflammatory properties. It is a cornerstone in the multi-drug therapy for leprosy and is also indicated for the treatment of dermatitis herpetiformis.[1][2] Its off-label uses are extensive, covering a range of neutrophilic and eosinophilic dermatoses. The therapeutic efficacy and potential for adverse effects of Dapsone are closely linked to its pharmacokinetic profile, which exhibits significant inter-individual variability. Stable isotope-labeled compounds are powerful tools in pharmacokinetic research, allowing for the differentiation between endogenously present substances and exogenously administered drugs, as well as distinguishing between different administered doses. This document outlines the application and protocols for the use of Dapsone-15N2, a stable isotope-labeled variant of Dapsone, in pharmacokinetic studies. The use of this compound as a tracer allows for precise quantification and differentiation from unlabeled Dapsone, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) without the risks associated with radioisotopes.

Principle of the Method

A pharmacokinetic study utilizing this compound involves the administration of a known dose of the labeled compound to subjects. Biological samples, typically plasma or serum, are collected at various time points. The concentrations of both Dapsone and this compound, along with their major metabolites, are then quantified using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The distinct mass-to-charge ratio (m/z) of this compound and its metabolites allows for their simultaneous measurement alongside the unlabeled endogenous or co-administered Dapsone. This approach can be used to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life with high accuracy.

Materials and Reagents

-

This compound (certified reference material)

-

Dapsone (certified reference material)

-

Monoacetyldapsone (MADDS) (certified reference material)

-

Dapsone-d8 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank, for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

-

Standard laboratory glassware and consumables

Experimental Protocols

In Vivo Study Design (Illustrative Example)

A typical pharmacokinetic study design would involve the following steps:

-

Subject Recruitment: A cohort of healthy volunteers or patients is recruited based on the study objectives. Ethical approval and informed consent are mandatory.

-

Dosing: A single oral dose of this compound is administered to the subjects. The dose will depend on the study's specific aims and regulatory guidelines.

-

Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw Samples: Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.

-

Spike Internal Standard: To 200 µL of each plasma sample, add a known amount of the internal standard (e.g., Dapsone-d8).

-

Protein Precipitation (Optional but recommended): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes (Dapsone, this compound, and metabolites) with an appropriate elution solvent (e.g., acetonitrile/methanol mixture).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A suitable flow rate for the chosen column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Dapsone and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for Dapsone, this compound, their metabolites, and the internal standard are monitored. The transitions for this compound will be shifted by +2 m/z units compared to unlabeled Dapsone.

-

Data Presentation

Pharmacokinetic Parameters of Unlabeled Dapsone

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 - 8 hours | [1][3] |

| Elimination Half-life (t1/2) | 20 - 30 hours | [4] |

| Volume of Distribution (Vd) | 1.5 L/kg | [4] |

| Protein Binding | 70 - 90% | [4] |

| Bioavailability | >86% | [3] |

Visualizations

Dapsone Metabolic Pathway

Dapsone is primarily metabolized in the liver via two main pathways: N-acetylation and N-hydroxylation.[1] N-acetylation is catalyzed by N-acetyltransferase 2 (NAT2), leading to the formation of monoacetyldapsone (MADDS). N-hydroxylation is mediated by cytochrome P450 enzymes, particularly CYP2E1, CYP2C9, and CYP3A4, resulting in the formation of dapsone hydroxylamine (DDS-NOH), which is associated with the drug's hematological side effects.[1][5]

References

- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Dapsone in Biological Matrices using Dapsone-¹⁵N₂ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic antibiotic belonging to the sulfone class, primarily used in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia. Accurate quantification of Dapsone in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Dapsone-¹⁵N₂, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.

This application note provides detailed protocols for the preparation of biological samples for the analysis of Dapsone using Dapsone-¹⁵N₂ as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, throughput, and the cleanliness of the final extract. The following table summarizes typical performance data for the methods described.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | > 90% | 85 - 95% | 88 - 117%[1][2] |

| Matrix Effect | High | Moderate to Low | Low |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Limit of Quantification (LOQ) | ~5 ng/mL | ~10 ng/mL[3] | 0.02 - 15 ng/mL[1][4] |

Experimental Protocols

Reagents and Materials

-

Dapsone analytical standard

-

Dapsone-¹⁵N₂ internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

tert-Butyl methyl ether (MTBE), HPLC grade

-

Ammonium hydroxide

-

Formic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

Biological matrix (e.g., human plasma with K₂EDTA anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Dapsone and Dapsone-¹⁵N₂ in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Dapsone by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the Dapsone-¹⁵N₂ primary stock solution with a 50:50 methanol:water mixture to a final concentration of approximately 3000 ng/mL.[5]

-

Method 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.

Protocol:

-

Pipette 200 µL of the biological sample (e.g., plasma) into a centrifuge tube.

-